- Preparation of sulfonyl amide derivatives for the treatment of abnormal cell growth, World Intellectual Property Organization, , ,
Cas no 94838-58-1 (tert-Butyl 4-nitrobenzylcarbamate)

94838-58-1 structure
Nom du produit:tert-Butyl 4-nitrobenzylcarbamate
Numéro CAS:94838-58-1
Le MF:C12H16N2O4
Mégawatts:252.266443252563
MDL:MFCD09038178
CID:798914
PubChem ID:10610803
tert-Butyl 4-nitrobenzylcarbamate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-Butyl 4-nitrobenzylcarbamate
- TERT-BUTYL (4-NITROBENZYL)CARBAMATE
- Carbamic acid,N-[(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[(4-nitrophenyl)methyl]carbamate
- Carbamic acid, [(4-nitrophenyl)methyl]-, 1,1-dimethylethyl ester (9CI)
- (4-Nitrobenzyl)carbamic acid tert-butyl ester
- 4-[(N-tert-Butoxycarbonylamino)methyl]nitrobenzene
- 4-[(tert-Butoxycarbonylamino)methyl]nitrobenzene
- tert-Butyl N-(4-nitrobenzyl)carbamate
- tert-butyl 4-nitrobenylcarbamate
- DB-266774
- F31260
- NXHDMOGWVRMCTL-UHFFFAOYSA-N
- AC-29657
- SY032055
- N-Boc-4-nitrobenzylamine
- EN300-141790
- TERT-BUTYL(4-NITROBENZYL)CARBAMATE
- DS-5967
- AB49516
- 4(t-butyloxycarbonylaminomethyl)nitrobenzene
- 94838-58-1
- tert-Butyl4-nitrobenzylcarbamate
- (4-nitrobenzyl)carbamic acid t-butyl ester
- MFCD09038178
- (4-Nitro-benzyl)-carbamic acid tert-butyl ester
- CS-0154393
- (4-Nitrobenzyl)carbamic acid-tert-butyl ester
- p-BocNHCH2C6H4NO2
- N-tertiary-butyloxycarbonyl 4-nitrobenzylamine
- DTXSID20442509
- SCHEMBL372131
- N-tertiary-butyloxycarbonyl-4-nitrobenzylamine
- AKOS013101184
- t-Butyl 4-nitrobenzylcarbamate
-
- MDL: MFCD09038178
- Piscine à noyau: 1S/C12H16N2O4/c1-12(2,3)18-11(15)13-8-9-4-6-10(7-5-9)14(16)17/h4-7H,8H2,1-3H3,(H,13,15)
- La clé Inchi: NXHDMOGWVRMCTL-UHFFFAOYSA-N
- Sourire: O=C(NCC1C=CC([N+](=O)[O-])=CC=1)OC(C)(C)C
Propriétés calculées
- Qualité précise: 252.11100
- Masse isotopique unique: 252.11100700g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 1
- Nombre de récepteurs de liaison hydrogène: 3
- Comptage des atomes lourds: 18
- Nombre de liaisons rotatives: 6
- Complexité: 298
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 84.2Ų
- Le xlogp3: 2.3
Propriétés expérimentales
- Point d'ébullition: 408.8°C at 760 mmHg
- Le PSA: 84.15000
- Le LogP: 3.53360
tert-Butyl 4-nitrobenzylcarbamate Informations de sécurité
- Description des dangers: H302-H315-H319-H335
tert-Butyl 4-nitrobenzylcarbamate Données douanières
- Code HS:2924299090
- Données douanières:
Code douanier chinois:
2924299090Résumé:
2924299090. Autres Amides cycliques (y compris les carbamates cycliques) (y compris leurs dérivés et leurs sels). TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: aucune. Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%
Éléments de déclaration:
Nom du produit, contenu des ingrédients, utilisation, emballage
Résumé:
2924299090. Autres Amides cycliques (y compris les carbamates cycliques) et leurs dérivés; Son sel. TVA: 17,0%. Taux de remboursement: 13,0%. Traitement de la nation la plus favorisée: 6,5%. Droits généraux: 30,0%
tert-Butyl 4-nitrobenzylcarbamate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-141790-0.05g |
tert-butyl N-[(4-nitrophenyl)methyl]carbamate |
94838-58-1 | 95% | 0.05g |
$47.0 | 2023-05-24 | |
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY032055-1g |
N-Boc-4-nitrobenzylamine |
94838-58-1 | ≥95% | 1g |
¥750.0 | 2023-09-15 | |
Enamine | EN300-141790-1.0g |
tert-butyl N-[(4-nitrophenyl)methyl]carbamate |
94838-58-1 | 95% | 1g |
$205.0 | 2023-05-24 | |
Enamine | EN300-141790-5.0g |
tert-butyl N-[(4-nitrophenyl)methyl]carbamate |
94838-58-1 | 95% | 5g |
$554.0 | 2023-05-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OC484-50mg |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 95+% | 50mg |
138CNY | 2021-05-08 | |
eNovation Chemicals LLC | D913446-5g |
N-Boc-4-nitrobenzylamine |
94838-58-1 | 95% | 5g |
$280 | 2023-09-03 | |
eNovation Chemicals LLC | D913446-25g |
N-Boc-4-nitrobenzylamine |
94838-58-1 | 95% | 25g |
$860 | 2023-09-03 | |
Enamine | EN300-141790-500mg |
tert-butyl N-[(4-nitrophenyl)methyl]carbamate |
94838-58-1 | 95.0% | 500mg |
$160.0 | 2023-09-30 | |
Enamine | EN300-141790-100mg |
tert-butyl N-[(4-nitrophenyl)methyl]carbamate |
94838-58-1 | 95.0% | 100mg |
$71.0 | 2023-09-30 | |
A2B Chem LLC | AC89483-1g |
tert-Butyl 4-nitrobenzylcarbamate |
94838-58-1 | 98% | 1g |
$35.00 | 2024-07-18 |
tert-Butyl 4-nitrobenzylcarbamate Méthode de production
Synthetic Routes 1
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran , Water ; rt → 0 °C; 0 °C; 20 h, 0 °C → 25 °C
Référence
Synthetic Routes 2
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt
1.2 3 h, rt
1.2 3 h, rt
Référence
- Preparation of quinolines and quinazolines as inhibitors of c-Met and other tyrosine kinases and therapeutic uses against proliferative diseases, World Intellectual Property Organization, , ,
Synthetic Routes 3
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane
Référence
- Novel lipoic acid analogues that inhibit nitric oxide synthaseBioorganic & Medicinal Chemistry Letters, 2002, 12(11), 1439-1442,
Synthetic Routes 4
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Toluene ; 15 min, rt; 2 h, 60 °C; 16 h, rt
Référence
- Novel diamine, polyamic acid therewith, and polyimide therefrom, World Intellectual Property Organization, , ,
Synthetic Routes 5
Conditions de réaction
1.1 Reagents: Decaborane Catalysts: Palladium Solvents: Methanol ; 4.5 h, rt
Référence
- Chemoselective conversion of azides to t-butyl carbamates and aminesTetrahedron Letters, 2002, 43(48), 8735-8739,
Synthetic Routes 6
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 3 h, rt
Référence
- Preparation of novel thioureas as modulators for vanilloid receptor (VR), World Intellectual Property Organization, , ,
Synthetic Routes 7
Conditions de réaction
1.1 Reagents: Sodium bicarbonate Solvents: Methanol ; 90 min, rt
Référence
- Oxidative Approach Enables Efficient Access to Cyclic AzobenzenesJournal of the American Chemical Society, 2019, 141(43), 17295-17304,
Synthetic Routes 8
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Ethanol ; 4 h, rt
Référence
- Azobenzene-based chloride transporters with light-controllable activitiesChemical Communications (Cambridge, 2014, 50(97), 15305-15308,
Synthetic Routes 9
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 18 h, rt
Référence
- Photoresponsive Supramolecular Architectures Based on Polypeptide HybridsMacromolecules (Washington, 2014, 47(21), 7272-7283,
Synthetic Routes 10
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: Palladium diacetate , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene , Water ; 22 h, 85 °C
Référence
- Synthesis and Suzuki-Miyaura Cross-Coupling Reactions of Potassium Boc-Protected Aminomethyltrifluoroborate with Aryl and Heteroaryl HalidesOrganic Letters, 2011, 13(15), 3956-3959,
Synthetic Routes 11
Conditions de réaction
1.1 Reagents: Potassium carbonate Catalysts: (SP-4-4)-[2′-(Amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[dicyclohexyl[2′,4′,6′-tris… Solvents: tert-Butanol , Water ; 3 h, 85 °C; 85 °C → rt
1.2 Solvents: Water ; rt
1.2 Solvents: Water ; rt
Référence
- Pd-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions between Sulfamates and Potassium Boc-Protected AminomethyltrifluoroboratesOrganic Letters, 2013, 15(10), 2534-2537,
Synthetic Routes 12
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 3 h, reflux
Référence
- Preparation of 3,4-diphenyl-4H-1,2,4-triazole derivatives as inhibitor of HSP90, China, , ,
Synthetic Routes 13
Conditions de réaction
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ; 0 °C; 1 h, 25 °C
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Référence
- Preparation of benzazepine dicarboxamide as TLR8 agonists for treatment of autoimmune disease, cancer, and other diseases, World Intellectual Property Organization, , ,
Synthetic Routes 14
Conditions de réaction
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; rt; 16 h, rt
Référence
- Preparation of benzazepines, benzodiazepines, and analogs as fibrinogen antagonists, United States, , ,
Synthetic Routes 15
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Référence
- Novel non-vanilloid VR1 antagonist of high analgesic effects and its structural requirement for VR1 antagonistic effectsBioorganic & Medicinal Chemistry Letters, 2003, 13(24), 4389-4393,
Synthetic Routes 16
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 2 h, 25 °C
Référence
- New indolylarylsulfones as highly potent and broad spectrum HIV-1 non-nucleoside reverse transcriptase inhibitorsEuropean Journal of Medicinal Chemistry, 2014, 80, 101-111,
Synthetic Routes 17
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: 1,4-Dioxane , Water
Référence
- A new method for the synthesis of amides from amines: ruthenium tetroxide oxidation of N-protected alkylaminesChemical & Pharmaceutical Bulletin, 1988, 36(8), 3125-9,
Synthetic Routes 18
Conditions de réaction
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane , Water ; 3 h, rt
Référence
- A facile synthesis of primary and secondary aminesPolish Journal of Chemistry, 2004, 78(8), 1067-1072,
Synthetic Routes 19
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; 16 h, 0 °C
Référence
- Synthesis of N-benzyl- and N-phenyl-2-amino-4,5-dihydrothiazoles and thioureas and evaluation as modulators of the isoforms of nitric oxide synthaseBioorganic & Medicinal Chemistry, 2003, 11(19), 4189-4206,
Synthetic Routes 20
Conditions de réaction
1.1 Solvents: Ethyl acetate ; 1 h, rt
1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C
1.2 Solvents: Toluene ; heated; rt; rt → 0 °C; 2 h, 0 °C
Référence
- Tricyclic Indole-2-carboxylic Acids: Highly in Vivo Active and Selective Antagonists for the Glycine Binding Site of the NMDA ReceptorJournal of Medicinal Chemistry, 2003, 46(5), 691-701,
tert-Butyl 4-nitrobenzylcarbamate Raw materials
- 2-(4-Nitrobenzyl)-1H-isoindole-1,3(2H)-dione
- 4-Nitrobenzylamine hydrochloride
- Di-tert-butyl dicarbonate
- s-Boc-2-mercapto-4,6-dimethylpyrimidine
- 1-(azidomethyl)-4-nitrobenzene
- potassium;(tert-butoxycarbonylamino)methyl-trifluoro-boranuide
- 1-((4-Nitrophenyl))methanamine
- Sulfamic acid,N,N-dimethyl-, 4-nitrophenyl ester
tert-Butyl 4-nitrobenzylcarbamate Preparation Products
tert-Butyl 4-nitrobenzylcarbamate Littérature connexe
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Jens P. Eußner,Stefanie Dehnen Chem. Commun., 2014,50, 11385-11388
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
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